molecular formula C78H96F3IN18O12S B12428199 Folate-MS432

Folate-MS432

Cat. No.: B12428199
M. Wt: 1693.7 g/mol
InChI Key: ZLMIAOUBLNHEHE-UVHPRSAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Folate-MS432 is a proteolysis targeting chimera (PROTAC) that targets the folate receptor. It is specifically designed to degrade mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in cancer cells. This compound leverages the high expression of folate receptors in many cancer cell types to achieve selective degradation of target proteins, minimizing off-target effects in normal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Folate-MS432 involves conjugating a folate group to a ligand of the von Hippel-Lindau E3 ubiquitin ligase. This conjugation is achieved through a series of chemical reactions that include the formation of amide bonds and ester bonds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would need to be optimized for yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Folate-MS432 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound that retain the core structure but have modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s efficacy and selectivity .

Scientific Research Applications

Folate-MS432 has a wide range of scientific research applications, including:

Mechanism of Action

Folate-MS432 exerts its effects by binding to the folate receptor on the surface of cancer cells. Once bound, the compound is internalized and recruits the von Hippel-Lindau E3 ubiquitin ligase to the target proteins, mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This recruitment leads to the ubiquitination and subsequent degradation of these proteins by the proteasome. The degradation of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 disrupts the signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Folate-MS432 is unique in its ability to selectively degrade mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in a folate receptor-dependent manner. This selectivity minimizes off-target effects and enhances the compound’s therapeutic potential in cancers that overexpress folate receptors .

Properties

Molecular Formula

C78H96F3IN18O12S

Molecular Weight

1693.7 g/mol

IUPAC Name

(2S)-2-[[2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]phenyl]-2-oxoethyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid

InChI

InChI=1S/C78H96F3IN18O12S/c1-46(48-19-21-50(22-20-48)69-47(2)89-45-113-69)90-73(106)61-38-55(44-100(61)75(108)70(78(3,4)5)93-64(103)17-12-10-8-6-7-9-11-14-33-84-34-16-36-111-97-72(105)56-28-29-57(79)66(81)67(56)92-59-30-25-51(82)37-58(59)80)112-65(104)18-13-15-35-99-43-54(96-98-99)41-87-63(102)32-31-60(76(109)110)86-42-62(101)49-23-26-52(27-24-49)85-39-53-40-88-71-68(91-53)74(107)95-77(83)94-71/h19-30,37,40,43,45-46,55,60-61,70,84-86,92H,6-18,31-36,38-39,41-42,44H2,1-5H3,(H,87,102)(H,90,106)(H,93,103)(H,97,105)(H,109,110)(H3,83,88,94,95,107)/t46-,55+,60-,61-,70+/m0/s1

InChI Key

ZLMIAOUBLNHEHE-UVHPRSAMSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CC[C@@H](C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CCC(C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N

Origin of Product

United States

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